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molecular formula C11H16ClNO B8334796 (3-(3-Chloropropoxy)phenyl)dimethylamine

(3-(3-Chloropropoxy)phenyl)dimethylamine

Cat. No. B8334796
M. Wt: 213.70 g/mol
InChI Key: BBPUHFVAIBFLSX-UHFFFAOYSA-N
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Patent
US06627648B1

Procedure details

Under a nitrogen atmosphere, a solution of 3-(dimethylamino)phenol (3.50 g, 25.51 mmol) in DMF (30 mL) was slowly added over 10 min to a cold (0-5° C.), stirring slurry of sodium hydride (0.80 g of an 80% dispersion in mineral oil, 26.79 mmol) in DMF (40 mL). The mixture was allowed to warm to ambient temperature and further stirred for 1.25 h. The resulting brown mixture was cooled to 0-5C. To this slurry was added drop-wise over 5 min, 1-chloro-3-iodopropane (6.26 g, 30.62 mmol). The resulting reddish brown mixture was stirred at ambient temperature for 4.25 h. Cold water (35 mL) was carefully added, followed by saturated NaCl solution (35 mL). The resulting mixture was extracted with ether (4×50 mL). The combined dull-yellow ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation producing a light-brown oil (5.65 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.26 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].[Cl:13][CH2:14][CH2:15][CH2:16]I.[Na+].[Cl-]>CN(C=O)C.O>[Cl:13][CH2:14][CH2:15][CH2:16][O:9][C:5]1[CH:4]=[C:3]([N:2]([CH3:10])[CH3:1])[CH:8]=[CH:7][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(C=1C=C(C=CC1)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
6.26 g
Type
reactant
Smiles
ClCCCI
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
[Na+].[Cl-]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown mixture was cooled to 0-5C
ADDITION
Type
ADDITION
Details
To this slurry was added drop-wise over 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The resulting reddish brown mixture was stirred at ambient temperature for 4.25 h
Duration
4.25 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dull-yellow ether extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClCCCOC=1C=C(C=CC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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